
Isopropyl 4-Hydroxypiperidine-1-carboxylate
Overview
Description
Isopropyl 4-Hydroxypiperidine-1-carboxylate is an organic compound with the molecular formula C9H17NO3. It is a derivative of piperidine, featuring a hydroxyl group at the fourth position and an isopropyl ester at the carboxyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate typically involves the esterification of 4-hydroxypiperidine with isopropyl chloroformate. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine in a solvent like dichloromethane. The mixture is cooled to around 10-15°C and stirred for several hours to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 4-Hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 4-oxopiperidine-1-carboxylate.
Reduction: Formation of 4-hydroxypiperidine-1-methanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Isopropyl 4-Hydroxypiperidine-1-carboxylate is utilized in several scientific research areas:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Material Science: The compound is investigated for its potential in developing polymers and hydrogels for biomedical applications.
Biochemistry: It interacts with various enzymes and proteins, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of Isopropyl 4-Hydroxypiperidine-1-carboxylate involves its interaction with specific enzymes and molecular targets. For instance, it can interact with piperidine carboxylase, catalyzing the carboxylation of piperidine derivatives. This interaction can influence various biochemical pathways, impacting the compound’s pharmacological profile.
Comparison with Similar Compounds
4-Hydroxypiperidine-1-carboxylate: Lacks the isopropyl ester group, making it less lipophilic.
4-Hydroxy-1-piperidinecarboxylic acid methyl ester: Features a methyl ester instead of an isopropyl ester, affecting its reactivity and solubility.
Uniqueness: Isopropyl 4-Hydroxypiperidine-1-carboxylate is unique due to its specific ester group, which enhances its lipophilicity and influences its interaction with biological systems. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic properties .
Biological Activity
Isopropyl 4-hydroxypiperidine-1-carboxylate (also known as Isopropyl 4-HPP) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of Isopropyl 4-HPP, including its mechanisms of action, therapeutic applications, and relevant research findings.
Isopropyl 4-HPP is a piperidine derivative characterized by a hydroxyl group and a carboxylate group. Its molecular formula is with a molecular weight of approximately 185.24 g/mol. The structure of Isopropyl 4-HPP can be represented as follows:
Research indicates that Isopropyl 4-HPP exhibits various mechanisms of action that contribute to its biological activities:
- Inhibition of Dipeptidyl Peptidase-4 (DPP-4) : DPP-4 inhibitors are known for their role in managing type 2 diabetes by enhancing incretin levels, which in turn stimulate insulin secretion and suppress glucagon release. Isopropyl 4-HPP has been identified as a potential DPP-4 inhibitor, suggesting its utility in metabolic disorders .
- Anticancer Activity : Studies have shown that derivatives of piperidine, including Isopropyl 4-HPP, can induce apoptosis in cancer cells. For instance, compounds similar to Isopropyl 4-HPP demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . The spirocyclic structure associated with these compounds enhances their interaction with protein binding sites, thus improving their efficacy .
- Neurological Effects : There is emerging evidence that piperidine derivatives may have neuroprotective properties. Research indicates that compounds like Isopropyl 4-HPP could modulate neurotransmitter systems and potentially offer therapeutic benefits for neurological disorders such as Alzheimer's disease and schizophrenia .
Therapeutic Applications
The biological activities of Isopropyl 4-HPP suggest several therapeutic applications:
- Diabetes Management : As a DPP-4 inhibitor, Isopropyl 4-HPP could be beneficial in the treatment of type 2 diabetes by improving glycemic control and offering renal protection .
- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development .
- Neurological Disorders : Its potential effects on neurotransmitter systems may make it useful in treating conditions such as Alzheimer's disease or schizophrenia .
Table: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
DPP-4 Inhibition | Enhances incretin levels | |
Anticancer Activity | Induces apoptosis in cancer cells | |
Neuroprotective Effects | Modulates neurotransmitter systems |
Case Study: Anticancer Properties
A study conducted on various piperidine derivatives found that Isopropyl 4-HPP analogs displayed significant cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that these compounds could outperform traditional chemotherapeutic agents like bleomycin in inducing apoptosis .
Case Study: Diabetes Management
In clinical trials assessing the efficacy of DPP-4 inhibitors, compounds similar to Isopropyl 4-HPP showed promise in reducing urinary albumin excretion and improving cardiovascular outcomes in diabetic patients . These findings underscore the compound's potential beyond mere glycemic control.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Isopropyl 4-Hydroxypiperidine-1-carboxylate, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carboxylation reactions. For example, reacting 4-hydroxypiperidine with isopropyl chloroformate in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) is a common approach. Purification typically involves column chromatography or recrystallization. Standardizing reaction parameters (temperature, stoichiometry, and solvent) is critical for reproducibility. Reaction progress can be monitored via TLC or HPLC .
Q. How can researchers ensure purity and structural fidelity during purification?
- Methodological Answer : Post-synthesis purification should combine chromatographic techniques (e.g., silica gel column chromatography) with spectroscopic validation (¹H/¹³C NMR, IR). For crystalline derivatives, recrystallization in solvents like ethyl acetate/hexane mixtures is recommended. Purity ≥98% can be confirmed via elemental analysis or high-resolution mass spectrometry (HRMS). Consistent NMR chemical shifts (e.g., δ 1.2–1.4 ppm for isopropyl groups) are critical for structural verification .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR for hydroxyl proton identification (δ 4.8–5.2 ppm, broad singlet) and isopropyl methyl groups (δ 1.2–1.4 ppm).
- IR : Confirm ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹.
- HPLC : Use a C18 column with UV detection (λ = 210–220 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity.
Cross-referencing with published spectral libraries ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data and computational modeling for this compound’s conformation?
- Methodological Answer : Discrepancies between NMR-derived coupling constants and computational predictions (e.g., DFT calculations) may arise from solvent effects or dynamic equilibria. Use variable-temperature NMR to probe conformational flexibility. X-ray crystallography (via SHELXL refinement) provides definitive structural data . For dynamic systems, molecular dynamics simulations can model solvent interactions .
Q. What strategies are effective for designing experiments to study the compound’s reactivity under varying pH conditions?
- Methodological Answer : Systematic pH-dependent studies (e.g., 2–12) can elucidate hydrolysis kinetics of the ester group. Use buffered solutions (e.g., phosphate buffer for pH 7, acetate for pH 4.6) and monitor degradation via HPLC. Kinetic parameters (rate constants, activation energy) should be derived using Arrhenius plots. Control for temperature and ionic strength to isolate pH effects .
Q. How should researchers address inconsistent bioactivity data in enzyme inhibition assays?
- Methodological Answer : Variability may stem from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using reference inhibitors (e.g., EDTA for metalloenzymes) and validate via dose-response curves (IC₅₀ calculations). Replicate experiments across independent labs and apply statistical tests (e.g., ANOVA) to identify outliers. Consider crystallographic studies to confirm binding modes .
Q. What methodologies are recommended for investigating the compound’s role as a synthetic intermediate in multicomponent reactions?
- Methodological Answer : Use the compound in Ugi or Passerini reactions to explore its reactivity with amines, aldehydes, and isocyanides. Optimize solvent (e.g., methanol, DMF) and catalyst (e.g., Lewis acids) conditions. Monitor reaction progress via LC-MS and isolate products via flash chromatography. Compare yields and stereoselectivity with analogous piperidine derivatives .
Q. How can isotopic labeling (e.g., ¹³C, ²H) enhance mechanistic studies of this compound’s metabolic pathways?
- Methodological Answer : Synthesize isotopically labeled derivatives (e.g., ¹³C at the carbonyl position) using labeled precursors (e.g., ¹³C-isopropyl chloroformate). Track metabolic fate in vitro via LC-MS/MS or PET imaging. Quantify isotopic enrichment ratios to map degradation pathways or intermediate formation .
Q. Data Presentation Guidelines
Properties
IUPAC Name |
propan-2-yl 4-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-5-3-8(11)4-6-10/h7-8,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVIBHRSFKWRPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587778 | |
Record name | Propan-2-yl 4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832715-51-2 | |
Record name | Propan-2-yl 4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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